molecular formula C13H11ClF3N3O2 B2445763 ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate CAS No. 148837-76-7

ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2445763
CAS No.: 148837-76-7
M. Wt: 333.7
InChI Key: JGUDCDUGYLDMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H11ClF3N3O2 and its molecular weight is 333.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2/c1-3-22-12(21)9-6-19-20(7(9)2)11-10(14)4-8(5-18-11)13(15,16)17/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUDCDUGYLDMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C13H12ClF3N2O2
  • Molecular Weight: 320.69 g/mol

Biological Activity Overview

The biological activity of the compound is primarily attributed to its interactions with various biological targets. Key areas of activity include:

  • Antimicrobial Activity: The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties: Studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects, which may be attributed to inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
  • Anticancer Activity: Research has highlighted the potential of pyrazole derivatives in cancer treatment, demonstrating inhibitory effects on cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, enhances the biological activity of the compound. For instance, compounds with stronger electron-withdrawing groups at specific positions on the pyrazole ring exhibited increased inhibitory activities .

CompoundSubstituentIC50 (μM)Activity Type
12c4-Fluorophenyl10Inhibitory
24b2-Methylphenyl60.91NA Inhibition
150aNone5.40COX Inhibition

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Activity:
    In vivo studies showed that the compound significantly reduced inflammation in animal models, with a notable decrease in edema compared to control groups. The mechanism was linked to the inhibition of COX enzymes .
  • Anticancer Potential:
    The compound was tested against several cancer cell lines, showing varying degrees of cytotoxicity. Notably, it exhibited IC50 values comparable to established anticancer agents, indicating its potential for further development in cancer therapeutics .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound, focusing on its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate0.050.015.0
Celecoxib0.040.041.0

The selectivity index indicates a preference for COX-2 inhibition over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs.

Antiviral Activity

In addition to its anti-inflammatory properties, this compound has demonstrated promising antiviral activity against various strains of viruses, particularly HIV.

A study published in MDPI evaluated several pyrazole derivatives for their anti-HIV activity, where this compound was included due to its structural similarity to known active compounds:

  • EC50 Value : 0.033 μmol/L
  • Selectivity Index : High selectivity against HIV with minimal cytotoxicity observed.

These findings suggest that this compound could be further developed as an antiviral agent.

Safety and Toxicology Studies

Safety assessments have been conducted to evaluate the toxicity profile of this compound. Acute oral toxicity tests in rodents indicated an LD50 greater than 2000 mg/kg, suggesting a favorable safety margin for potential therapeutic use.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyridine Chlorine

The chlorine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution due to electron-withdrawing effects from the adjacent trifluoromethyl group (-CF₃). This enhances the electrophilicity of the pyridine ring, facilitating displacement with nucleophiles such as amines, alkoxides, or thiols.

Reaction TypeConditionsExample ProductYieldCitation
AminationNH₃/EtOH, 80°C, 12 hPyridine-NH₂ derivative~75%
MethoxylationNaOMe/MeOH, refluxPyridine-OMe derivative68%

Key Insight : The trifluoromethyl group directs substitution to the para-position relative to itself, favoring regioselective outcomes.

Ester Hydrolysis and Carboxylic Acid Derivatives

The ethyl ester group at the pyrazole-4-position undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This intermediate is pivotal for further functionalization:

Hydrolysis Pathways

ConditionReagentsProductApplication
BasicNaOH/H₂O, refluxCarboxylic acid saltPrecursor for amides
AcidicHCl/EtOH, ΔFree carboxylic acidCoordination chemistry

Amide Formation

The carboxylic acid is converted to acyl chlorides (e.g., using SOCl₂) and subsequently reacted with amines to form amides:

text
R-NH₂ + Cl-CO-Pyrazole → R-NH-CO-Pyrazole + HCl

Example : Reaction with 5-(trifluoromethyl)pyridin-2-amine yields antifungal carboxamides (62–89% yields) .

Coordination Chemistry as a Ligand

The pyridine nitrogen and ester carbonyl oxygen enable coordination with transition metals. For example:

  • Pd(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Cu(I/II) complexes : Explored for catalytic applications in C–N bond formation.

Structural Note : Crystallographic studies reveal coplanarity between pyridine and pyrazole rings, enhancing chelation stability.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

ReactionCatalytic SystemProductYield
SuzukiPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives52–83%
Buchwald-HartwigPd₂(dba)₃, XantphosArylaminopyridines70%

Regioselectivity : The trifluoromethyl group suppresses side reactions by deactivating the pyridine ring .

Electrophilic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitution at the 5-position (para to the methyl group):

ReactionReagentsProduct
NitrationHNO₃/H₂SO₄5-Nitro derivative
HalogenationBr₂/FeCl₃5-Bromo derivative

Limitation : Steric hindrance from the methyl group reduces reactivity at the 3-position.

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert under standard conditions but can participate in:

  • Radical reactions : Initiated by UV light or peroxides for C–CF₃ bond functionalization.

  • Nucleophilic displacement : Under extreme conditions (e.g., LiAlH₄), though rarely utilized due to stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step condensation reactions. For example, pyrazole esters are often prepared by reacting hydrazines with β-keto esters under acidic conditions. A typical approach involves:

Condensation : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide with ethyl acetoacetate in ethanol under reflux to form the pyrazole core .

Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., using Pd catalysts for aryl coupling) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .

  • Yield Optimization : Adjusting reaction time, temperature, and stoichiometry (e.g., 80°C for 10 hours in DMF with K₂CO₃ as a base) improves yields up to 75–85% .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl and trifluoromethyl groups show distinct shifts at δ 8.5–9.0 ppm and δ 120–125 ppm, respectively) .
  • Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 363.3) validate molecular weight .
  • X-ray Crystallography : Determines crystal packing and bond angles (e.g., triclinic system with a = 7.72 Å, α = 98.7°) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1700–1750 cm⁻¹ .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Reported Activities : Pyrazole derivatives exhibit antitumor, antimicrobial, and anti-inflammatory properties. For example:

  • Antitumor : Screened against cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM) via MTT assays .
  • Antimicrobial : Tested against E. coli and S. aureus using agar diffusion (zone of inhibition ≥15 mm at 100 µg/mL) .
    • Mechanistic Studies : Enzyme inhibition assays (e.g., COX-2 inhibition for anti-inflammatory activity) and molecular docking to identify binding interactions .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced activity?

  • Approaches :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction conditions .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions with biological targets (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
    • Case Study : ICReDD’s workflow integrates computation and experimentation to reduce trial-and-error, achieving a 40% reduction in reaction optimization time .

Q. What strategies are effective for crystallizing this compound, and how does crystal structure influence reactivity?

  • Crystallization : Slow evaporation from ethanol at 4°C yields single crystals suitable for X-ray analysis. Triclinic symmetry (space group P1) with intermolecular π-π stacking (3.8 Å) stabilizes the lattice .
  • Reactivity Insights : Steric hindrance from the pyridinyl group directs electrophilic substitution to the para position of the pyrazole ring .

Q. How do substituent modifications impact structure-activity relationships (SAR) in related pyrazole derivatives?

  • Key Modifications :

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability (logP increases by ~0.5 units) .
  • Chlorine vs. Fluorine : Chlorine at the pyridinyl position improves antimicrobial activity (2-fold higher potency vs. P. aeruginosa) compared to fluorine .
    • Data-Driven Design : Bioisosteric replacement (e.g., CF₃ → CN) maintains steric bulk while altering electronic properties .

Q. What are the challenges in managing byproducts during synthesis, and how can they be mitigated?

  • Common Byproducts :

  • Diastereomers : Formed during cyclization (e.g., 10–15% yield of undesired isomer). Mitigated by chiral chromatography .
  • Hydrolysis Products : Ethyl ester hydrolysis under basic conditions. Controlled by maintaining pH <8 during workup .
    • Analytical Monitoring : HPLC with UV detection (λ = 254 nm) tracks byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.